3-(1H-pyrrol-1-yl)pyridine

Overview

Description

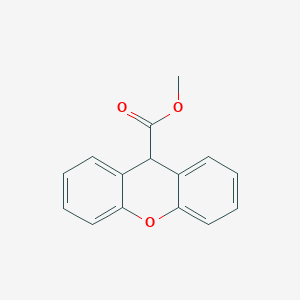

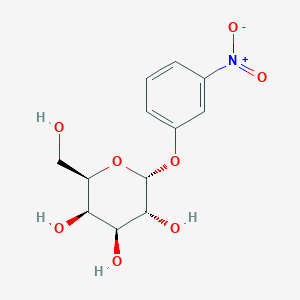

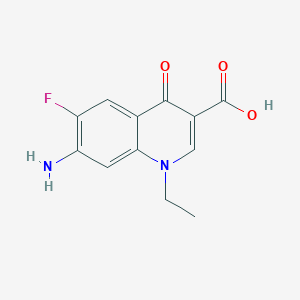

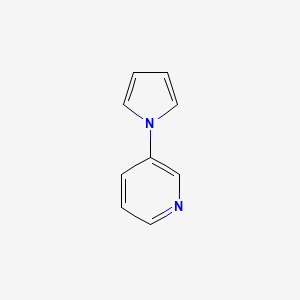

“3-(1H-pyrrol-1-yl)pyridine” is a heterocyclic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 . It is a solid substance . The SMILES string representation of this compound is c1ccn(c1)-c2cccnc2 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-8H . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, there are studies that discuss the chemical reactions of related compounds .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 144.17 . The SMILES string representation of this compound is c1ccn(c1)-c2cccnc2 .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Derivatives : 3-(1H-pyrrol-1-yl)pyridine derivatives have been synthesized through various methods. For instance, 1-(1H-pyrrol-3-yl)pyridinium salts were prepared from pyridinium ylides and 2H-azirines. This method offers selective control over substitution patterns, leading to new types of stable ylides and piperidines (Khlebnikov et al., 2012).

Applications in Organic Light-Emitting Diodes (OLEDs)

- Use in Phosphorescent OLEDs : 3-(1H-Pyrazol-1-yl)pyridine, a variant, has been used as an electron-transporting unit in bipolar host materials for phosphorescent OLEDs. By varying the linking mode between electron-transporting and hole-transporting units, optoelectronic parameters were tuned, leading to high-efficiency OLEDs (Li et al., 2016).

Advanced Materials and Catalysis

- Functional Soft Materials and Catalysis : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, similar to this compound, have been used in creating multifunctional spin-crossover switches, emissive centers in biomedical sensors, functional soft materials, surface structures, and catalysts (Halcrow, 2014).

Photoreactions and Luminescence

- Photoreactions and Dual Luminescence : Studies on 2-(1H-pyrazol-5-yl)pyridine derivatives, related to this compound, have shown that they exhibit rare photoreactions like excited-state intramolecular and intermolecular proton transfers. These processes manifest as dual luminescence and are influenced by solvent polarity (Vetokhina et al., 2012).

Organic Semiconductor Devices

- Organic Semiconductor Applications : Various derivatives of imidazo[1,5-a]pyridine, structurally related to this compound, have been explored for their potential in organic semiconductor devices. Their optoelectronic properties, such as absorption and emission spectra, reorganization energies, and transfer integrals, make them suitable for use in multifunctional organic semiconductor devices (Irfan et al., 2019).

Antitumor Activity

- Potential in Antitumor Therapy : 1H-pyrrolo[2,3-b]pyridine derivatives have shown antitumor activity in models of diffuse malignant peritoneal mesothelioma. These compounds, acting as cyclin-dependent kinase 1 inhibitors, reduced cell proliferation and induced apoptotic responses (Carbone et al., 2013).

Electrochemistry and Ion Sensing

- Electrochromic and Ion Receptor Properties : N-linked polybispyrroles, based on derivatives of this compound, have shown promising electrochromic and ion receptor properties. They exhibit stability, reversible redox processes, color change upon oxidation, and selective responses to specific ions, indicating their potential use in metal recovery and ion sensing applications (Mert et al., 2013).

Safety and Hazards

properties

IUPAC Name |

3-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFWVEKHAJYTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353067 | |

| Record name | 3-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72692-99-0 | |

| Record name | 3-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential challenges in achieving selective cyclization of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine?

A1: 2-Hydrazino-3-(1H-pyrrol-1-yl)pyridine possesses multiple reactive sites that could participate in cyclization reactions. The molecule contains two nitrogen atoms within the hydrazino group, and the pyrrole ring itself could also be involved. Therefore, achieving regioselectivity in the cyclization reaction would be crucial. Factors such as reaction conditions (temperature, solvent, catalyst), steric hindrance, and electronic effects within the molecule could significantly influence the reaction pathway and product formation. The research presented in the articles likely explores these factors to optimize the desired cyclization outcome [, ].

Q2: What analytical techniques would be crucial in characterizing the products of the cyclization reaction?

A2: Given the potential for multiple cyclization products, employing various spectroscopic techniques would be essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C, would provide detailed information about the carbon and hydrogen environments in the product molecule, helping to pinpoint the cyclization site [, ]. Mass spectrometry would confirm the molecular weight of the product, while Infrared (IR) spectroscopy could be used to identify specific functional groups present in the cyclized product. By combining data from these techniques, researchers can confidently determine the structure of the cyclized product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.